N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.
Iodination of the Phenyl Ring: The iodination of the phenyl ring is achieved using iodine or iodinating agents such as N-iodosuccinimide.
Coupling Reactions: The final step involves coupling the iodinated phenyl ring with the oxadiazole derivative under conditions that facilitate the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, potentially leading to ring opening or amine formation.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide depends on its specific application:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism.
Anticancer Activity: It could interfere with cellular signaling pathways that regulate cell growth and apoptosis, leading to the selective killing of cancer cells.
Material Properties: The compound’s ability to form stable complexes with metals can influence its electronic and optical properties, making it useful in various technological applications.
Comparison with Similar Compounds
Similar Compounds
- N-(4-iodophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- N-(4-chloro-2,6-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Uniqueness
N-(4-iodo-2,6-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of the oxadiazole ring and the sulfanyl group also contributes to its distinct chemical and physical properties.
Properties
Molecular Formula |
C19H18IN3O2S |
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Molecular Weight |
479.3 g/mol |
IUPAC Name |
N-(4-iodo-2,6-dimethylphenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H18IN3O2S/c1-11-4-6-14(7-5-11)18-22-23-19(25-18)26-10-16(24)21-17-12(2)8-15(20)9-13(17)3/h4-9H,10H2,1-3H3,(H,21,24) |
InChI Key |
MMWWOMUPLKXTQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3C)I)C |
Origin of Product |
United States |
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